[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol
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Overview
Description
[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol typically involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . The reaction conditions are mild and regioselective, allowing for the formation of the desired product with high yield. Industrial production methods often involve similar catalytic hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of biologically active compounds. In medicine, [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol is investigated for its potential therapeutic properties, including its use in drug design and development . Industrially, it is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, as it can interact with various enzymes and receptors in the body . The hydroxymethyl group enhances its solubility and facilitates its transport across biological membranes, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol can be compared with other piperidine derivatives, such as (S or R)-ethyl piperidine-3-carboxylate and (2S,3R)-3-alkyl/alkenylglutamates These compounds share similar structural features but differ in their functional groups and biological activities
Properties
IUPAC Name |
[(2S,3R)-2-(hydroxymethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-4-6-2-1-3-8-7(6)5-10/h6-10H,1-5H2/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYHFZLWVHOKNM-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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